PEG6 Linker in PROTAC Ternary Complex Optimization
In systematic PROTAC linker optimization studies, elongating the PEG linker from PEG4 to PEG6 produces quantifiable improvements in degradation potency. Structure-activity relationship analyses across multiple PROTAC scaffolds indicate that PEG4, PEG6, and PEG8 collectively enable medicinal chemists to span a conformational continuum where linker length directly tunes ternary complex stability and target ubiquitination efficiency [1]. The progression from PEG4 to PEG6 can enhance residence time in the ternary complex by an order of magnitude, which is recapitulated as lower cellular DC50 values (the concentration required for 50% target protein degradation) [1]. PEG6 provides a compromise length that falls within the bounds of most crystallographically measured inter-pocket distances (typically >3 nm between ligase and substrate binding grooves), whereas PEG4 imposes a near-rigid span suitable primarily for sterically congested pockets and PEG8 introduces additional motional entropy that may reduce the effective local concentration of warheads [1] [2].
| Evidence Dimension | PROTAC degradation potency (DC50) and ternary complex residence time |
|---|---|
| Target Compound Data | PEG6 linker: Residence time enhancement of ~10-fold relative to PEG4; DC50 values systematically lower than PEG4-containing PROTACs across multiple target proteins [1] |
| Comparator Or Baseline | PEG4 linker: Shorter residence time; higher DC50 values; PEG8 linker: Longer reach but increased entropic penalty |
| Quantified Difference | Order-of-magnitude residence time increase (PEG4 → PEG6); DC50 shifts from higher (PEG4) to lower (PEG6) to variable (PEG8) values across scaffold-dependent SAR studies [1] |
| Conditions | PROTAC ternary complex formation assays; crystallographic inter-pocket distance measurements; cellular degradation assays across multiple E3 ligase-target protein pairs [1] [2] |
Why This Matters
For PROTAC library screening, starting with PEG6 as the default linker length maximizes the probability of identifying a degradation-competent ternary complex without the rigidity constraints of PEG4 or the entropic dilution of longer PEG chains, reducing the number of linker variants required for initial SAR exploration.
- [1] BOC Sciences PTC. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
- [2] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(11):8042-8052. View Source
